molecular formula C15H22ClN3O3S B2845427 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide CAS No. 897612-69-0

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide

Cat. No.: B2845427
CAS No.: 897612-69-0
M. Wt: 359.87
InChI Key: DBGYFIHGMBHUJP-UHFFFAOYSA-N
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Description

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3S/c1-2-15(20)17-6-11-23(21,22)19-9-7-18(8-10-19)14-5-3-4-13(16)12-14/h3-5,12H,2,6-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGYFIHGMBHUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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